tert-Butyl 4-(2-iodoethoxy)butanoate
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Overview
Description
tert-Butyl 4-(2-iodoethoxy)butanoate is an organic compound with the molecular formula C10H19IO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the hydroxyl group is replaced by a 2-iodoethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(2-iodoethoxy)butanoate can be synthesized through a multi-step process involving the reaction of butanoic acid derivatives with tert-butyl alcohol and 2-iodoethanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-iodoethoxy)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodoethoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Reduction: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Oxidation: Formation of tert-butyl 4-(2-carboxyethoxy)butanoate.
Scientific Research Applications
tert-Butyl 4-(2-iodoethoxy)butanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-iodoethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 2-iodoethoxy group allows for selective binding to target molecules, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethoxy)butanoate
- tert-Butyl 4-(2-chloroethoxy)butanoate
- tert-Butyl 4-(2-fluoroethoxy)butanoate
Uniqueness
tert-Butyl 4-(2-iodoethoxy)butanoate is unique due to the presence of the iodine atom in the 2-iodoethoxy group, which imparts distinct chemical reactivity and selectivity. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in medicinal chemistry and biochemical research .
Biological Activity
tert-Butyl 4-(2-iodoethoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities. The presence of the iodine atom in the 2-iodoethoxy group enhances its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₉I O₃, and its structure includes a tert-butyl group, an iodine atom, and an ethoxy chain. The unique structural features contribute to its chemical reactivity, making it suitable for various applications in organic synthesis and biological research.
The biological activity of this compound can be attributed to its ability to act as a substrate for specific enzymes. Its mechanism involves:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles, leading to new compound formation.
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing biochemical reactions.
The selective binding afforded by the 2-iodoethoxy group enhances its efficacy in various applications, particularly in drug development and enzyme studies.
Biological Applications
- Pharmaceutical Research : The compound is investigated as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs). Its unique properties allow it to serve as a precursor in drug delivery systems.
- Biochemical Studies : Used in enzyme-catalyzed reaction studies, it helps elucidate metabolic pathways and enzyme mechanisms.
- Industrial Applications : Employed in producing specialty chemicals with specific properties due to its reactive nature.
Case Study 1: Enzyme Inhibition
Research has shown that compounds similar to this compound can inhibit enzymes such as GABA transporters. For instance, modifications to similar structures have resulted in potent inhibitors with significant implications for treating neurological disorders .
Research Findings
Recent findings highlight the following key points regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Enzyme Interaction | Acts as a substrate for various enzymes; potential for drug development. |
Anti-inflammatory Effects | Similar compounds exhibit anti-inflammatory activity; potential for therapeutic use. |
Reactivity | Undergoes substitution reactions that can lead to new biologically active compounds. |
Properties
CAS No. |
1188264-73-4 |
---|---|
Molecular Formula |
C10H19IO3 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
tert-butyl 4-(2-iodoethoxy)butanoate |
InChI |
InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8H2,1-3H3 |
InChI Key |
QXTKMAHNDYJETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCI |
Origin of Product |
United States |
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